molecular formula C15H19BrO B1510520 (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol CAS No. 731018-47-6

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol

Cat. No.: B1510520
CAS No.: 731018-47-6
M. Wt: 295.21 g/mol
InChI Key: FGALZGLGINRBDB-UVTDQMKNSA-N
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Description

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol (CAS 731018-47-6) is a high-value chemical building block with significant applications in medicinal chemistry and organic synthesis. This compound features a bromophenyl moiety and a cyclohexyl group linked by a prop-2-en-1-ol chain in a specific (E)-configuration, making it a versatile intermediate for constructing complex molecules . Its primary research value lies in its role as a key synthetic precursor for the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This compound is offered in high purity, typically >99%, as confirmed by rigorous analytical methods including HPLC, GC-MS, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications . It is intended for use as a pharmaceutical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper storage conditions recommend keeping the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h6-10,12,17H,1-5,11H2/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGALZGLGINRBDB-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(/CO)\C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736394
Record name (2E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731018-47-6
Record name (2E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol, also known as a bromophenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol is characterized by a bromophenyl group attached to a cyclohexylprop-2-en-1-ol moiety. The synthesis typically involves a multi-step process that can include various catalytic methods for enantioselective synthesis. For example, recent studies have demonstrated effective methods for synthesizing related compounds through catalytic reactions, highlighting the importance of optimizing reaction conditions to enhance yield and selectivity .

Biological Activity Overview

The biological activities of (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol are diverse, with research indicating potential applications in various therapeutic areas:

Antimicrobial Properties

Research has shown that bromophenyl derivatives exhibit significant antimicrobial activity. For instance, derivatives of phenoxyacetic acid, which share structural similarities with (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol, have demonstrated potent antifungal and antibacterial effects . This suggests that (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol may possess similar properties.

Anti-inflammatory Activity

Compounds with bromophenyl substituents have been studied for their anti-inflammatory effects. In vitro studies indicate that such compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This activity is particularly relevant for developing treatments for inflammatory diseases.

Antioxidant Effects

The antioxidant capacity of (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol has been evaluated in several studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases. Compounds with similar structures have shown promising results in scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

StudyFindings
Ali & Shaharyar (2007)Identified antimicrobial activity of bromophenyl derivatives against various pathogens.
Kunsch et al. (2005)Demonstrated anti-inflammatory properties through inhibition of cytokine production.
Iqbal et al. (2007)Reported antibacterial effects against Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol, particularly its efficacy against various cancer cell lines. Its structural analogues have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • A study demonstrated that compounds similar to (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values ranging from 5 to 15 μM .
    • Another investigation highlighted the compound's ability to induce G2/M phase arrest in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Antioxidant Properties

The compound has been noted for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

  • Research Findings:
    • In vitro assays revealed that (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol demonstrated significant free radical scavenging activity, comparable to established antioxidants like curcumin .

Polymer Synthesis

The compound has potential applications in polymer chemistry, particularly as a functional monomer in the synthesis of novel polymers.

  • Synthesis Techniques:
    • Utilizing living cationic polymerization methods, researchers have successfully incorporated (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials .

Coatings and Adhesives

Due to its chemical structure, this compound can serve as a precursor for producing advanced coatings and adhesives with improved durability and resistance to environmental factors.

Synthesis of Complex Molecules

(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol acts as a versatile intermediate in organic synthesis.

  • Example: Synthesis Pathways
    • The compound can be used to synthesize various derivatives through electrophilic aromatic substitution reactions, which can further be modified to create complex pharmaceutical agents .

Data Table: Summary of Applications

Application AreaSpecific ApplicationKey Findings/Notes
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against breast and prostate cancer cells; induces apoptosis .
Antioxidant PropertiesComparable free radical scavenging activity to curcumin .
Material SciencePolymer SynthesisEnhances thermal/mechanical properties in polymer matrices .
Coatings and AdhesivesImproved durability and environmental resistance potential.
Chemical IntermediateSynthesis of Complex MoleculesVersatile intermediate for creating pharmaceutical agents .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Data : Full crystallographic details for (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol are lacking in the provided evidence. Future studies should resolve its crystal structure to assess hydrogen-bonding patterns and packing efficiency.
  • Biological Screening: No direct pharmacological data are available for the target compound. Testing against inflammatory or microbial targets (cf. ) would clarify its bioactivity profile.

Preparation Methods

Stepwise Procedure:

  • Step 1: Aldol Condensation

    A 4-bromobenzaldehyde is reacted with cyclohexanone under basic or Lewis acid catalysis to yield the α,β-unsaturated ketone intermediate, (E)-2-(4-bromophenyl)-3-cyclohexylprop-2-en-1-one.

    • Reaction conditions: Typically conducted at room temperature or slightly elevated temperatures (25–30 °C) with catalysts such as zinc(II) oxide or other Lewis acids.
    • Yield: Reported yields for similar α,β-unsaturated ketones exceed 85%, indicating efficient formation.
  • Step 2: Reduction to Allylic Alcohol

    The α,β-unsaturated ketone is selectively reduced at the carbonyl to the allylic alcohol without affecting the double bond geometry.

    • Common reducing agents: Sodium borohydride (NaBH4) or diisobutylaluminum hydride (DIBAL-H).
    • Stereoselectivity: The reduction preserves the (E)-configuration of the double bond.
    • Reaction monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy confirm conversion and stereochemistry.

Alternative Method: Organometallic Addition to α,β-Unsaturated Carbonyls

Another approach involves the addition of a cyclohexyl organometallic reagent to a 4-bromophenyl-substituted α,β-unsaturated aldehyde or ketone.

  • Organometallic Reagents: Cyclohexylmagnesium bromide or cyclohexyllithium can be used to add to the carbonyl carbon.
  • Reaction Conditions: Low temperatures (0 °C to -78 °C) in anhydrous solvents like tetrahydrofuran (THF) to control reactivity and selectivity.
  • Outcome: Formation of the allylic alcohol with (E)-configuration, often followed by purification through column chromatography.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Aldol Condensation + Reduction 4-Bromobenzaldehyde, cyclohexanone, ZnO, NaBH4 ~85-92 (E)-selective High yield, mild conditions, scalable
Organometallic Addition Cyclohexylmagnesium bromide, THF, low temp 70-80 (E)-selective Requires strict anhydrous conditions
Catalytic Enantioselective Chiral Lewis acids, Cu catalysts Moderate Enantioselective Advanced method, potential for chiral variants

Research Findings and Notes

  • The aldol condensation approach is well-documented for synthesizing α,β-unsaturated ketones with various aryl substituents, including 4-bromophenyl groups, offering high regioselectivity and yield.
  • Subsequent reduction to the allylic alcohol is straightforward with common hydride reagents, preserving the (E)-configuration of the double bond.
  • Organometallic addition methods provide an alternative route but require careful control of reaction conditions to avoid over-addition or isomerization.
  • Enantioselective catalytic methods, while more complex, offer avenues for asymmetric synthesis if chiral centers are introduced or targeted.
  • Purification typically involves extraction with organic solvents, washing with aqueous bicarbonate or brine, drying over anhydrous sodium sulfate, and chromatographic separation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol, and how is stereochemical purity ensured?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., cyclohexanone) reacts with a 4-bromophenyl-substituted aldehyde under basic conditions (e.g., KOH/ethanol). The reaction temperature (0–50°C) and base concentration are optimized to favor the (E)-isomer . Stereochemical purity is confirmed using 1H NMR^1 \text{H NMR} (coupling constants for trans-olefin protons, typically J1516HzJ \approx 15–16 \, \text{Hz}) and single-crystal X-ray diffraction (XRD) to resolve the double-bond configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data are expected?

  • Methodological Answer :

  • FT-IR : Strong absorption bands for -OH (3200–3500 cm1^{-1}), C=C (1600–1680 cm1^{-1}), and C-Br (500–600 cm1^{-1}).
  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} :
  • Olefinic protons at δ 6.5–7.5 ppm with J15HzJ \approx 15 \, \text{Hz}.
  • Cyclohexyl protons as multiplet signals (δ 1.0–2.5 ppm).
  • Aromatic protons from the 4-bromophenyl group (δ 7.2–7.6 ppm).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z320330m/z \approx 320–330) and fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can SHELX software address challenges in refining the crystal structure of this compound, particularly for disordered cyclohexyl groups?

  • Methodological Answer : SHELXL (via OLEX2 interface) is used to refine disordered cyclohexyl moieties by partitioning occupancy over multiple sites. Constraints (e.g., SIMU, DELU) are applied to maintain reasonable geometry. Flack parameter analysis (xx) ensures correct enantiomorph assignment, critical for chiral centers . For high thermal motion, anisotropic displacement parameters (ADPs) are refined with ISOR restraints .

Q. What hydrogen-bonding motifs stabilize the crystal packing, and how are they analyzed quantitatively?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies motifs like R22(8)\text{R}_2^2(8) (dimer formation via O-H···O bonds) or C(6)\text{C}(6) chains (C-H···π interactions). Hydrogen-bond metrics (distance, angle) are extracted from XRD data using Mercury software. For weak interactions, Hirshfeld surface analysis partitions contributions (e.g., Br···H vs. H···H contacts) .

Q. How do DFT calculations complement experimental data in predicting electronic properties and reactive sites?

  • Methodological Answer : B3LYP/6-311++G(d,p) calculations optimize geometry and compute HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the enol -OH). Electrostatic potential maps highlight electron-deficient regions (4-bromophenyl ring) for electrophilic substitution. TD-DFT simulates UV-Vis spectra, correlating with experimental λmax\lambda_{\text{max}} .

Q. What protocols resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected bond lengths)?

  • Methodological Answer :

  • XRD vs. NMR : Discrepancies in bond lengths (e.g., C=C) may arise from solid-state vs. solution-phase differences. Periodic DFT (using CRYSTAL17) models solid-state effects.
  • Dynamic Effects : Variable-temperature NMR probes conformational flexibility (e.g., cyclohexyl chair-flipping) that XRD static models miss .

Q. How is the compound evaluated for antimicrobial activity, and what controls are essential?

  • Methodological Answer : Agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure validity. Docking studies (AutoDock Vina) predict binding to bacterial enzyme active sites (e.g., DNA gyrase) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol
Reactant of Route 2
(E)-2-(4-Bromophenyl)-3-cyclohexylprop-2-en-1-ol

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